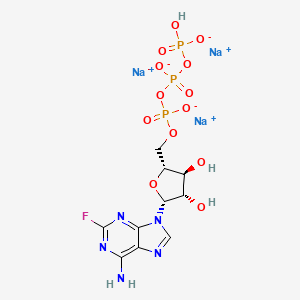

Fludarabine triphosphate (trisodium)

Beschreibung

Fludarabine triphosphate (trisodium), the active metabolite of fludarabine phosphate, is a purine nucleoside analog integral to chemotherapy regimens for hematologic malignancies. Administered as a prodrug, fludarabine phosphate undergoes rapid dephosphorylation to 9-β-D-arabinofuranosyl-2-fluoroadenine (F-ara-A), which is subsequently phosphorylated intracellularly by deoxycytidine kinase (dCK) to its triphosphate form, F-ara-ATP . This metabolite exerts cytotoxicity by inhibiting DNA polymerase α, ribonucleotide reductase (RNR), and DNA primase, thereby blocking DNA synthesis and repair, depleting deoxynucleotide pools, and inducing apoptosis .

Fludarabine triphosphate (trisodium) is distinguished by its stability in 70% methanol-tris buffer (pH 7.4) and its role as a non-competitive, specific DNA primase inhibitor (IC₅₀ = 2.3 μM; Kᵢ = 6.1 μM) . Its clinical applications include treatment of chronic lymphocytic leukemia (CLL) and acute lymphoblastic leukemia (ALL), often combined with cytarabine or oxaliplatin to enhance therapeutic efficacy .

Eigenschaften

Molekularformel |

C10H12FN5Na3O13P3 |

|---|---|

Molekulargewicht |

591.12 g/mol |

IUPAC-Name |

trisodium;[[[(2R,3S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H15FN5O13P3.3Na/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3/t3-,5-,6+,9-;;;/m1.../s1 |

InChI-Schlüssel |

ABCNYMXTKKBAHQ-ABDPYLPCSA-K |

Isomerische SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)F)N.[Na+].[Na+].[Na+] |

Kanonische SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)F)N.[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Phosphorylation of Fludarabine Precursors

The synthesis of F-ara-ATP trisodium originates from fludarabine, which is phosphorylated in a multi-step process. A pivotal patent (US20070060745A1) outlines a method for preparing fludarabine phosphate, a precursor to the triphosphate form:

-

Reagents : Fludarabine is reacted with phosphorus oxychloride (POCl₃) and a short-chain trialkyl phosphate (e.g., trimethyl phosphate) at temperatures below −5°C.

-

Solvent System : An aprotic non-polar organic solvent (e.g., hexane) is added to precipitate fludarabine phosphate.

-

Yield Optimization : This method avoids chlorinated solvents and anhydrous conditions, improving reproducibility on an industrial scale.

Table 1: Reaction Conditions for Fludarabine Phosphate Synthesis

Triphosphate Formation and Sodium Salt Conversion

The conversion of fludarabine phosphate to the triphosphate trisodium form involves additional phosphorylation steps. While direct methods are less documented, analogous nucleotide synthesis strategies suggest:

-

Enzymatic Phosphorylation : Using kinases to add phosphate groups.

-

Chemical Phosphorylation : Employing phosphoramidites or pyrophosphate reagents.

-

Salt Formation : Neutralization with sodium hydroxide to yield the trisodium salt.

Process Optimization and Industrial-Scale Challenges

Solvent and Environmental Considerations

A Chinese patent (CN102911230A) highlights advancements in solvent selection for fludarabine synthesis:

Industrial Challenges

-

Precipitation Issues : Early methods produced gummy residues during fludarabine phosphate precipitation, complicating large-scale agitation.

-

Storage Stability : F-ara-ATP trisodium requires storage at −20°C under nitrogen to prevent degradation.

| Parameter | Requirement | Source |

|---|---|---|

| Storage Temperature | −20°C (under nitrogen) | |

| Shelf Life | 6 months at −80°C; 1 month at −20°C | |

| Solubility | 250 mg/mL in water (ultrasonic aid) |

Analytical Characterization

Quality control during synthesis involves:

-

HPLC/Purity Analysis : Monitoring residual solvents and byproducts.

-

Mass Spectrometry : Confirming molecular weight (591.12 Da).

-

Enzymatic Assays : Validating inhibition of DNA primase (IC₅₀ = 2.3 μM).

Pharmacological Preparation for Clinical Use

In clinical settings, F-ara-ATP trisodium is generated intracellularly from fludarabine. A phase II trial demonstrated:

Analyse Chemischer Reaktionen

Reaktionstypen: F-ara-ATP (Trinatriumsalz) unterliegt hauptsächlich Phosphorylierungs- und Dephosphorylierungsreaktionen. Es kann auch an Substitutionsreaktionen teilnehmen, bei denen es in DNA- und RNA-Stränge eingebaut wird .

Häufige Reagenzien und Bedingungen:

Phosphorylierung: ATP, spezifische Kinasen und Pufferlösungen.

Substitution: DNA-Polymerasen und RNA-Polymerasen in Gegenwart von DNA- oder RNA-Matrizen.

Hauptprodukte:

Einbau in DNA: Führt zur Bildung von DNA-Strängen mit eingebautem F-ara-ATP, wodurch die weitere DNA-Synthese gehemmt wird.

Einbau in RNA: Resultiert in RNA-Strängen mit eingebautem F-ara-ATP, was die Transkriptionsprozesse beeinflusst.

Wissenschaftliche Forschungsanwendungen

F-ara-ATP (Trinatriumsalz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Werkzeug zur Untersuchung von DNA-Synthese- und Reparaturmechanismen eingesetzt.

Biologie: In Zellstudien eingesetzt, um die Auswirkungen der Hemmung der DNA- und RNA-Synthese zu verstehen.

Medizin: Integraler Bestandteil der Krebsforschung, insbesondere beim Verständnis der Wirkmechanismen chemotherapeutischer Mittel.

Industrie: Wird zur Entwicklung neuer Therapeutika und zur Produktion rekombinanter Enzyme für industrielle Anwendungen eingesetzt

5. Wirkmechanismus

F-ara-ATP (Trinatriumsalz) übt seine Wirkung durch Hemmung der DNA-Synthese aus. Es wird während der Replikation in DNA-Stränge eingebaut, was zur Kettenabbruch führt. Dieser Einbau hemmt DNA-Polymerase, Ribonukleotidreduktase und DNA-Primase, was letztendlich die weitere DNA-Synthese verhindert und zum Zelltod führt. Zusätzlich kann F-ara-ATP in RNA eingebaut werden, wodurch die Transkriptionsprozesse gehemmt werden .

Ähnliche Verbindungen:

Cytarabin-Triphosphat: Ein weiteres Nukleosid-Analogon, das in der Krebstherapie eingesetzt wird.

Gemcitabin-Triphosphat: Ähnlich in Struktur und Funktion, wird zur Behandlung verschiedener Krebserkrankungen eingesetzt.

Vergleich:

F-ara-ATP (Trinatriumsalz) vs. Cytarabin-Triphosphat: Beide hemmen die DNA-Synthese, aber F-ara-ATP hat ein breiteres Wirkungsspektrum und beeinflusst sowohl die DNA- als auch die RNA-Synthese.

F-ara-ATP (Trinatriumsalz) vs. Gemcitabin-Triphosphat: Obwohl beide in DNA eingebaut werden, hemmt F-ara-ATP auch die Ribonukleotidreduktase, was einen zusätzlichen Wirkmechanismus bietet

F-ara-ATP (Trinatriumsalz) zeichnet sich durch seine doppelte Wirkung auf die DNA- und RNA-Synthese aus, was es zu einem potenten Chemotherapeutikum macht.

Wirkmechanismus

F-ara-ATP (trisodium) exerts its effects by inhibiting DNA synthesis. It is incorporated into DNA strands during replication, leading to chain termination. This incorporation inhibits DNA polymerase, ribonucleotide reductase, and DNA primase, ultimately preventing further DNA synthesis and leading to cell death. Additionally, F-ara-ATP can be incorporated into RNA, inhibiting transcription processes .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- RNR Inhibition : Clofarabine and cladribine triphosphates exhibit stronger RNR inhibition compared to fludarabine, reducing dNTP pools more effectively .

- DNA Polymerase α : Fludarabine and clofarabine are equipotent against DNA polymerase α, both surpassing cladribine .

- Unique Roles : Fludarabine triphosphate uniquely inhibits DNA primase and NER, enhancing cisplatin cytotoxicity .

Pharmacokinetics and Stability

Clinical Implications :

Research Insights :

- Fludarabine triphosphate synergizes with cytarabine by inhibiting NER, improving oxaliplatin adduct retention .

- Clofarabine pre-treatment increases ara-CTP accumulation, suggesting timed combinations for AML/MDS .

Data Tables

Table 1: Biochemical Comparison of Triphosphate Analogs

Table 2: Clinical Pharmacokinetics

Q & A

Q. What are the primary mechanisms by which fludarabine triphosphate (trisodium) exerts its cytotoxic effects in leukemia and lymphoma cells?

Fludarabine triphosphate (F-ara-ATP) inhibits DNA synthesis via competitive inhibition of DNA polymerase α and ribonucleotide reductase, reducing deoxyadenosine triphosphate (dATP) pools and blocking DNA elongation. Additionally, F-ara-ATP incorporates into DNA, causing chain termination and apoptosis. Methodologically, researchers can validate these mechanisms using enzyme inhibition assays (e.g., measuring dATP depletion via HPLC) and DNA incorporation studies (e.g., radiolabeled F-ara-ATP in cell lines) .

Q. How can intracellular F-ara-ATP levels be quantified in primary T-lymphocytes for pharmacokinetic studies?

A validated method involves isolating CD4+/CD8+ T-lymphocytes via magnetic bead separation, lysing cells in perchloric acid, and quantifying F-ara-ATP using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This approach achieves sensitivity down to 0.1 pmol/10⁶ cells and is critical for correlating intracellular drug levels with clinical outcomes .

Q. What experimental models are optimal for studying fludarabine triphosphate’s efficacy in hematologic malignancies?

Primary patient-derived B- and T-cell cultures, as well as xenograft models using immunodeficient mice transplanted with human leukemia cells, are preferred. These models allow assessment of drug sensitivity, apoptosis markers (e.g., caspase-3 activation), and resistance mechanisms (e.g., deoxycytidine kinase deficiency) .

Advanced Research Questions

Q. How does interindividual variability in F-ara-ATP accumulation impact dosing strategies in hematopoietic cell transplantation (HCT) patients?

Significant variability in F-ara-ATP accumulation rates exists among HCT patients, influenced by factors like T-lymphocyte count and metabolic enzyme activity. Researchers should stratify patients using pre-treatment lymphocyte profiling and monitor intracellular F-ara-ATP via the phenotypic method described by Woodahl et al. (2024). Dose individualization based on these metrics may improve therapeutic index .

Q. What methodological challenges arise when reconciling contradictory IC₅₀ values for fludarabine triphosphate’s inhibition of ribonucleotide reductase across studies?

Discrepancies (e.g., IC₅₀ of 2.3 μM vs. 5.8 μM) may stem from assay conditions (e.g., substrate concentration, pH) or cell type differences (e.g., leukemic vs. solid tumor lines). To resolve contradictions, standardize assays using recombinant ribonucleotide reductase and compare results across multiple cell models. Include positive controls like hydroxyurea for validation .

Q. How does impaired kidney function alter fludarabine triphosphate pharmacokinetics, and how should this inform experimental design?

Reduced renal clearance increases systemic exposure to F-ara-A (fludarabine’s plasma metabolite), elevating intracellular F-ara-ATP levels. In preclinical studies, simulate renal impairment using murine models with gentamicin-induced nephrotoxicity. Clinically, adjust doses using estimated glomerular filtration rate (eGFR) and validate via population pharmacokinetic modeling .

Q. What strategies can mitigate off-target effects of fludarabine triphosphate in non-malignant immune cells during in vitro studies?

Co-culture systems with cytokine support (e.g., IL-2 or IL-7) preserve viable T-cells while exposing malignant cells to F-ara-ATP. Alternatively, use selective inhibitors of nucleoside transporters (e.g., nitrobenzylmercaptopurine riboside) to limit drug uptake in non-target cells .

Data Contradiction and Resolution

Q. Why do some studies report fludarabine triphosphate’s efficacy in quiescent cells while others emphasize S-phase specificity?

While F-ara-ATP primarily targets S-phase cells via DNA polymerase inhibition, its metabolite 2F-ara-A induces apoptosis in quiescent cells by disrupting RNA synthesis. Resolve this by conducting cell cycle-synchronized experiments (e.g., serum starvation for G₀ arrest) and measuring RNA polymerase II inhibition via chromatin immunoprecipitation (ChIP) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.